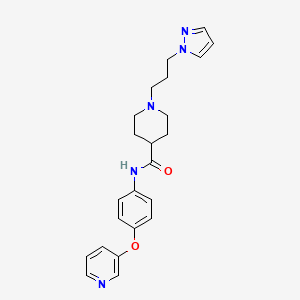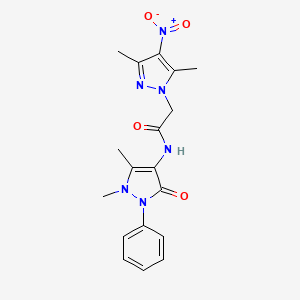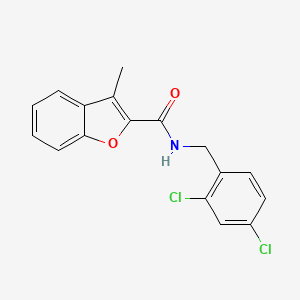![molecular formula C19H15N5O2 B5998192 2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5998192.png)
2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is functionalized with a methoxyphenylamino group and a pyridinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones can be achieved through the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process involves heating the starting materials with sodium methoxide (MeONa) at reflux in butanol (BuOH). The nature of the acyl group determines the selective formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenylamino group can be oxidized to form corresponding quinone derivatives.
Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzylamine (BnNH2) can be used for nucleophilic substitution reactions
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Benzyl-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit protein tyrosine kinases and cyclin-dependent kinases
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through the inhibition of protein tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling and cell cycle regulation. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Noteworthy for their tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazines: Exhibits a wide range of biological activities, including anti-inflammatory and analgesic effects
Uniqueness
2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific functional groups that confer distinct biological activities. The presence of both methoxyphenylamino and pyridinyl groups enhances its potential as a therapeutic agent, particularly in cancer treatment.
特性
IUPAC Name |
2-(2-methoxyanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-26-15-5-3-2-4-14(15)22-19-23-17-16(18(25)24-19)13(8-11-21-17)12-6-9-20-10-7-12/h2-11H,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLSJYNPNMBRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propane-1,2-diol](/img/structure/B5998112.png)

![2-HYDROXY-N'-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE](/img/structure/B5998128.png)
![2-[4-[(Z)-[2-(3-chloro-4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B5998136.png)

![ethyl 5-(aminocarbonyl)-2-[(3,3-diphenylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5998147.png)
![2-chloro-5-({5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B5998150.png)
![3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B5998155.png)
![2-[10-(CARBAMOYLMETHYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]ACETAMIDE](/img/structure/B5998161.png)
![N-(4-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B5998169.png)

![[1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B5998183.png)
![{3-(4-fluorobenzyl)-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B5998193.png)
![1-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B5998200.png)
